molecular formula C20H32N2O6 B13143759 (R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid

Cat. No.: B13143759
M. Wt: 396.5 g/mol
InChI Key: XIGXGXOCUDAHBK-CYBMUJFWSA-N
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Description

Boc-D-Orn(Dde)-OH, also known as N-α-(tert-Butoxycarbonyl)-N-δ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protecting group for the amino group, which helps to prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Orn(Dde)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group and the protection of the δ-amino group with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and Dde-hydrazine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of Boc-D-Orn(Dde)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Orn(Dde)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Dde protecting groups under acidic and basic conditions, respectively.

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or hydroxylamine is used for Dde deprotection.

    Substitution: Common reagents include alkyl halides and acyl chlorides, which react with the amino groups under basic conditions.

Major Products Formed

    Deprotection: The major products are ornithine and the corresponding deprotected amino acids.

    Substitution: The major products are substituted ornithine derivatives, depending on the electrophile used.

Scientific Research Applications

Boc-D-Orn(Dde)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

    Biology: Utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Boc-D-Orn(Dde)-OH involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Dde group is stable under acidic conditions but can be removed under basic conditions. This selective deprotection allows for the stepwise synthesis of peptides with high precision.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Orn(Z)-OSu: Another derivative of ornithine with a different protecting group.

    Boc-D-Orn(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    Boc-D-Orn(Cbz)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

Boc-D-Orn(Dde)-OH is unique due to its dual protecting groups, which provide selective deprotection under different conditions. This allows for greater control and precision in peptide synthesis compared to other similar compounds.

Properties

Molecular Formula

C20H32N2O6

Molecular Weight

396.5 g/mol

IUPAC Name

(2R)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m1/s1

InChI Key

XIGXGXOCUDAHBK-CYBMUJFWSA-N

Isomeric SMILES

CC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

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